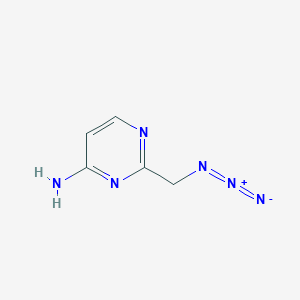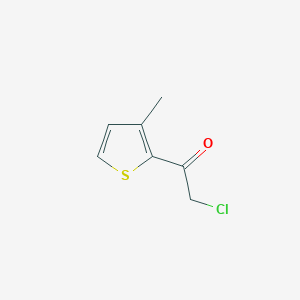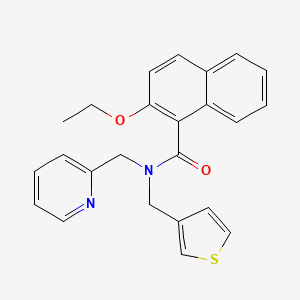
2-((naphthalen-1-ylmethyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one
Overview
Description
2-((naphthalen-1-ylmethyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one is a synthetic compound that has been extensively studied for its potential applications in scientific research. The compound is also known as NTPTO and has a molecular weight of 365.4 g/mol. NTPTO has been found to exhibit a range of biochemical and physiological effects, making it a promising compound for further research.
Mechanism of Action
The mechanism of action of NTPTO is not fully understood, but it is thought to act as a competitive inhibitor of kinases. NTPTO has been found to bind to the ATP-binding site of kinases, preventing the binding of ATP and subsequent kinase activity.
Biochemical and Physiological Effects:
NTPTO has been found to exhibit a range of biochemical and physiological effects. In addition to its kinase inhibitory activity, NTPTO has been found to inhibit the growth of cancer cells in vitro. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. NTPTO has been found to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
NTPTO has several advantages for use in lab experiments. It is a synthetic compound, meaning that it can be easily synthesized in large quantities with high purity. It has also been extensively studied, with a range of potential applications identified. However, there are also limitations to its use. NTPTO has not been extensively studied in vivo, meaning that its potential toxicity and side effects are not fully understood. Additionally, its mechanism of action is not fully understood, making it difficult to predict its effects in different experimental systems.
Future Directions
There are several future directions for research on NTPTO. One area of interest is its potential as a kinase inhibitor for the treatment of cancer. Further studies are needed to determine its efficacy and potential toxicity in vivo. NTPTO also has potential as an anti-inflammatory agent, and further studies are needed to determine its mechanism of action and potential applications in the treatment of inflammatory diseases. Additionally, NTPTO may have potential as a tool compound for the study of kinase signaling pathways, and further studies are needed to determine its utility in this area.
Synthesis Methods
NTPTO can be synthesized using a variety of methods, including the reaction of 2-chloro-6-(trifluoromethyl)pyrimidin-4(3H)-one with naphthalen-1-ylmethylthiol in the presence of a base such as potassium carbonate. This method has been reported to yield high purity NTPTO in good yields.
Scientific Research Applications
NTPTO has been found to have a range of potential applications in scientific research. One area of interest is its potential as a kinase inhibitor. Kinases are enzymes that play a crucial role in many cellular processes, including cell growth and division. Inhibition of kinases has been shown to have therapeutic potential in a range of diseases, including cancer. NTPTO has been found to inhibit several kinases, including Src and Abl kinases, making it a promising candidate for further research in this area.
properties
IUPAC Name |
2-(naphthalen-1-ylmethylsulfanyl)-4-(trifluoromethyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2OS/c17-16(18,19)13-8-14(22)21-15(20-13)23-9-11-6-3-5-10-4-1-2-7-12(10)11/h1-8H,9H2,(H,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVBOFWGIVJVMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CSC3=NC(=CC(=O)N3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001326580 | |
| Record name | 2-(naphthalen-1-ylmethylsulfanyl)-4-(trifluoromethyl)-1H-pyrimidin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001326580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49676615 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
899990-85-3 | |
| Record name | 2-(naphthalen-1-ylmethylsulfanyl)-4-(trifluoromethyl)-1H-pyrimidin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001326580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-(1-(5-Fluorobenzo[b]thiophene-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione](/img/structure/B2628533.png)


![2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2628544.png)




![4-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2628550.png)
